6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Description
6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as 6-MOP, is a cyclic ketone that is used in scientific research as a synthetic intermediate in the synthesis of other compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 175-176°C. 6-MOP is a versatile and valuable compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Synthetic Protocols and Core Structures
6H-Benzo[c]chromen-6-ones, closely related to 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, are significant due to their role as core structures in secondary metabolites with pharmacological importance. Synthetic protocols for such compounds have been extensively reviewed, highlighting the necessity for efficient synthesis due to their limited natural availability. Techniques include Suzuki coupling reactions, radical-mediated cyclization, and reactions involving Michael acceptors with dicarbonyl compounds, offering pathways to synthesize these complex structures (Ofentse Mazimba, 2016).
Antioxidant Properties
Chromones, including derivatives of 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have been identified as potent antioxidants. Their ability to neutralize active oxygen species and interrupt free radical processes suggests a protective role against cellular impairment, potentially contributing to the prevention of various diseases. The structural features such as the double bond, carbonyl group, and hydroxyl groups play critical roles in their radical scavenging activity (Preeti Yadav et al., 2014).
properties
IUPAC Name |
6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIBZRYQJEBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397328 |
Source
|
Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
307548-94-3 |
Source
|
Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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